molecular formula C12H15BrFNO B8154994 (R)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine

(R)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine

Cat. No.: B8154994
M. Wt: 288.16 g/mol
InChI Key: BJPCKEWVKVNDGJ-SECBINFHSA-N
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Description

®-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is a chiral compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and ®-3-methylmorpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 3-bromo-4-fluorobenzyl chloride is added dropwise to a solution of ®-3-methylmorpholine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Catalysis: Acts as a ligand in various catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Industry

    Agrochemicals: Used in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of ®-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(3-Bromo-4-chloro-benzyl)-3-methyl-morpholine
  • ®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine
  • ®-4-(3-Bromo-4-ethyl-benzyl)-3-methyl-morpholine

Uniqueness

®-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

(3R)-4-[(3-bromo-4-fluorophenyl)methyl]-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c1-9-8-16-5-4-15(9)7-10-2-3-12(14)11(13)6-10/h2-3,6,9H,4-5,7-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPCKEWVKVNDGJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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